molecular formula C16H13NO3 B3989467 2-(4-methoxybenzyl)-1H-isoindole-1,3(2H)-dione

2-(4-methoxybenzyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B3989467
M. Wt: 267.28 g/mol
InChI Key: KBSAUETWMISGCC-UHFFFAOYSA-N
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Description

The compound “2-(4-methoxybenzyl)-1H-isoindole-1,3(2H)-dione” is a complex organic molecule. It contains an isoindole group, which is a polycyclic compound made up of two fused rings: a benzene ring and a pyrrole ring. The “2-(4-methoxybenzyl)” part suggests a substitution on the second carbon of the isoindole ring system with a 4-methoxybenzyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the isoindole core, followed by functionalization to introduce the 4-methoxybenzyl group . The exact methods would depend on the specific reactions involved .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the isoindole group, with the 4-methoxybenzyl group attached at the 2-position .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The isoindole group is aromatic and thus relatively stable, but could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic isoindole group would likely contribute to its stability and possibly its solubility in organic solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules .

Future Directions

The future research directions involving this compound could be numerous, depending on its properties and potential applications. It could be studied for its potential uses in medicine, materials science, or as a building block in synthetic chemistry .

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-20-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16(17)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSAUETWMISGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200655
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthesis routes and methods I

Procedure details

A mixture of 20 g 4-methoxybenzyl chloride, 26 g phthalimide potassium, and 100 ml dimethylformamide was stirred at 50° C. for 5 hr. After cooling, the reaction solution was poured into ice water and the resulting precipitates were collected by filtration. These were washed with water and dried to give 31 g of N-(4-methoxybenzyl)phthalimide.
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20 g
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26 g
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100 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of phthalic anhydride (10 g, 0.067 mmol) and 4-methoxybenzylamine (9.7 ml, 0.074) in glacial acetic acid (60 ml) was stirred in a 90° C. oil bath for 2½ hr, cooled to room temperature and the excess acetic acid removed under reduced pressure. The residual mixture was diluted with water (50 ml) and poured slowly into a saturated NaHCO3 solution (150 ml). The mixture was stirred at room temperature overnight and the precipitate collected by filtration, rinsing further with water. The precipitate was then dried under reduced pressure to provide a white solid product (15.7 g) 87%.
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10 g
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9.7 mL
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60 mL
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Yield
87%

Synthesis routes and methods IV

Procedure details

4-Methoxybenzylamine (4.9 g, 36 mmol) was added to phthalic anhydride (4.5 g, 30 mmol) in 15 mL glacial acetic acid. The reaction was stirred at 100° C. for 4 h as water was collected with a Dean-Stark trap. Solvent was evaporated and the product was obtained by crystallization from ethanol (7 g, 87%).
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4.9 g
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4.5 g
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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